N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative with a unique structural profile. The molecule comprises:
- A 1-cyanocyclohexyl group attached to the acetamide nitrogen.
- A sulfanyl (-S-) linker connecting the acetamide to a 1,2,4-triazole ring.
- Substituents on the triazole: prop-2-enyl (allyl) at position 4 and pyridin-4-yl at position 3.
This compound is part of a broader class of 1,2,4-triazole acetamides studied for diverse biological activities, including insect olfactory modulation (Orco agonists/antagonists) and anti-inflammatory effects . Its synthesis likely involves alkylation of triazole thiones with α-chloroacetamides or cycloaddition reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-2-12-25-17(15-6-10-21-11-7-15)23-24-18(25)27-13-16(26)22-19(14-20)8-4-3-5-9-19/h2,6-7,10-11H,1,3-5,8-9,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBHCYWGNGXCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2(CCCCC2)C#N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyanocyclohexyl moiety and a triazole ring with a pyridine substitution. This unique combination may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 286.38 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves the inhibition of Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound may modulate inflammatory responses and impact cellular proliferation.
Antifungal Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains, including Candida albicans.
Anticancer Activity
Research has suggested that triazole derivatives can also exhibit anticancer properties. The inhibition of JAK pathways may play a role in reducing tumor growth and enhancing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
In Vitro Studies :
- A study demonstrated that related triazole compounds exhibited IC50 values against C. albicans as low as 0.003 µg/mL, indicating potent antifungal activity .
- Another investigation highlighted the selectivity index (SI) for various fungal targets, suggesting that modifications in the triazole structure could enhance antifungal efficacy while minimizing toxicity .
-
In Vivo Studies :
- Animal models treated with triazole derivatives showed significant reductions in fungal load and improved survival rates compared to control groups .
- The pharmacokinetics of these compounds revealed favorable absorption and distribution profiles conducive to therapeutic use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Acetamide Substituent: The 1-cyanocyclohexyl group in the target compound is distinct from ethylphenyl (VUAA-1), isopropylphenyl (OLC-12), or methoxyphenyl derivatives.
- Triazole Substituents : The prop-2-enyl group at position 4 differs from ethyl (VUAA-1) or methyl (N-(4-methoxyphenyl) derivative), which could alter conformational flexibility and electronic interactions .
- Pyridine Position : Pyridin-4-yl (target) vs. pyridin-3-yl (VUAA-1) may affect hydrogen bonding or π-stacking in biological targets .
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
*Estimated using fragment-based methods.
- The target compound’s higher molecular weight and logP compared to anti-exudative derivatives suggest improved membrane permeability but reduced aqueous solubility.
- The cyanocyclohexyl group contributes to increased steric bulk compared to smaller aryl substituents (e.g., methoxyphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
